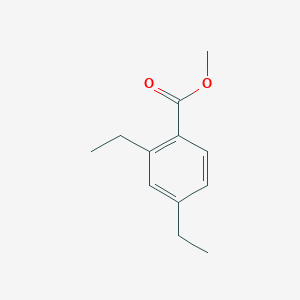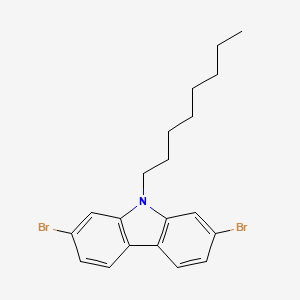
2,7-Dibromo-9-octyl-9H-carbazole
Übersicht
Beschreibung
2,7-Dibromo-9-octyl-9H-carbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .
Synthesis Analysis
Building blocks based on 9H-carbazole are among the most expensive building blocks. The article presents new, highly effective, and “green” methods for the synthesis of 2,7-dibromo-9H-carbazole and its derivatives under microwave irradiation. The use of a flow-type microwave reactor significantly reduced the synthesis time .Molecular Structure Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units .Chemical Reactions Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions .Physical And Chemical Properties Analysis
In the crystal structure of the title compound, C20H23Br2N, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units. The carbazole moieties are engaged in offset π–π interactions; the smallest centroid-to-centroid distance is 4.2822 (11) Å .Wissenschaftliche Forschungsanwendungen
-
Crystallography
- In the field of crystallography, 2,7-Dibromo-9-octyl-9H-carbazole has been studied for its unique crystal structure . The octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units . The carbazole moieties are engaged in offset π–π interactions .
- The crystal structure of the compound allows the methylene group attached directly to the N atom to be involved in two short C—H…π interactions with an adjacent carbazole . One of the Br atoms also participates in a short contact with a symmetry-related Br atom .
-
Optoelectronics
- 2,7-Dibromo-9-octyl-9H-carbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs and OPVs .
- Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
- The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
-
Organic Synthesis
- 2,7-Dibromo-9-octyl-9H-carbazole can be used as an organic synthesis intermediate . It can be used in the laboratory research process and as an intermediate for dyes and pigments .
- The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes of using 2,7-Dibromo-9-octyl-9H-carbazole as an intermediate would also depend on the specific synthesis, but it could potentially lead to the creation of new organic compounds .
-
Dye-Sensitized Solar Cells
- 2,7-Dibromo-9-octyl-9H-carbazole has been used for further synthesis of semiconducting small molecules and polymers in the application of dye-sensitized solar cells .
- The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes of using 2,7-Dibromo-9-octyl-9H-carbazole in dye-sensitized solar cells would also depend on the specific synthesis, but it could potentially lead to the creation of new organic compounds .
-
Polymer and Perovskite Solar Cells
- 2,7-Dibromo-9-octyl-9H-carbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of polymer and perovskite solar cells .
- The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes of using 2,7-Dibromo-9-octyl-9H-carbazole in polymer and perovskite solar cells would also depend on the specific synthesis, but it could potentially lead to the creation of new organic compounds .
-
New Generation Display Materials
- 2,7-Dibromo-9-octyl-9H-carbazole is an important organic chemical intermediate, which can be used to further synthesize organic electroluminescent materials for new generation displays and hole transport materials, luminescent materials in organic polymer solar cells, and new types of pesticides and medicines .
- The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes of using 2,7-Dibromo-9-octyl-9H-carbazole in new generation display materials would also depend on the specific synthesis, but it could potentially lead to the creation of new organic compounds .
-
Rechargeable Batteries
- Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors .
- The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes of using 2,7-Dibromo-9-octyl-9H-carbazole in rechargeable batteries would also depend on the specific synthesis, but it could potentially lead to the creation of new organic compounds .
-
Electrochemical Transistors
- 2,7-Dibromo-9-octyl-9H-carbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of electrochemical transistors .
- The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes of using 2,7-Dibromo-9-octyl-9H-carbazole in electrochemical transistors would also depend on the specific synthesis, but it could potentially lead to the creation of new organic compounds .
-
New Pesticides and Medicines
- 2,7-Dibromo-9-octyl-9H-carbazole is an important organic chemical intermediate, which can be used to further synthesize new types of pesticides and medicines .
- The specific methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes of using 2,7-Dibromo-9-octyl-9H-carbazole in new pesticides and medicines would also depend on the specific synthesis, but it could potentially lead to the creation of new organic compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,7-dibromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVHDUHAVNFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736144 | |
| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-octyl-9H-carbazole | |
CAS RN |
726169-75-1 | |
| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-n-octylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
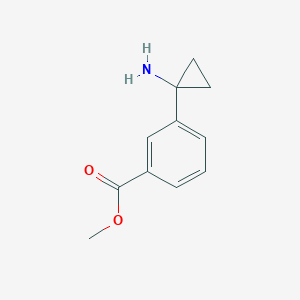
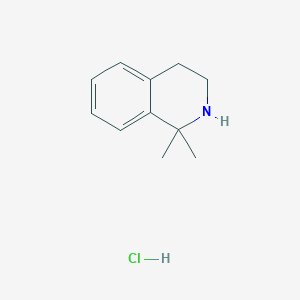

![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
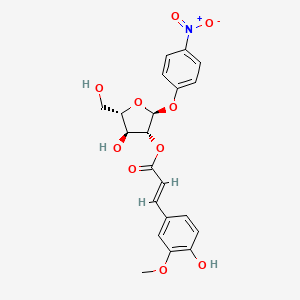
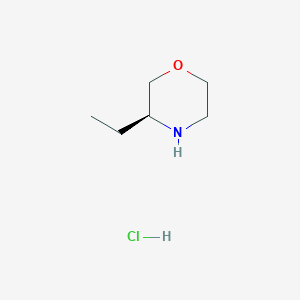
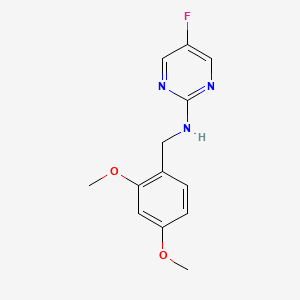
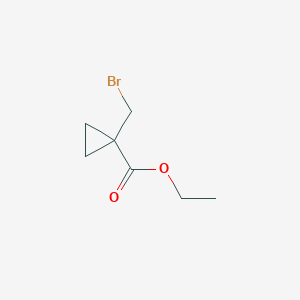
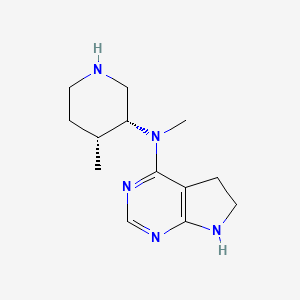
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)
